molecular formula C11H12N2O3S B11554322 Morpholin-4-yl(4-nitrophenyl)methane-1-thione CAS No. 50903-04-3

Morpholin-4-yl(4-nitrophenyl)methane-1-thione

Cat. No.: B11554322
CAS No.: 50903-04-3
M. Wt: 252.29 g/mol
InChI Key: QEOQJPMQKAEYRZ-UHFFFAOYSA-N
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Description

Morpholin-4-yl(4-nitrophenyl)methane-1-thione is a chemical research reagent featuring a morpholine moiety linked to a para-substituted nitrophenyl ring via a thioamide (C=S) functional group. Compounds incorporating the morpholine and 4-nitrophenyl structure are established as valuable intermediates and building blocks in medicinal chemistry and drug discovery research . The morpholine ring is a common feature in pharmaceuticals, and its derivative, thiomorpholine (where oxygen is replaced by sulfur), is frequently used to increase lipophilicity and introduce a metabolically soft spot in drug molecules . The nitro group on the phenyl ring can serve as a precursor to an aniline, making such compounds versatile synthetic precursors for further derivatization, including in the synthesis of potential anticancer agents and kinase inhibitors . This product is intended for use in research and laboratory settings only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

morpholin-4-yl-(4-nitrophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c14-13(15)10-3-1-9(2-4-10)11(17)12-5-7-16-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOQJPMQKAEYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350052
Record name ST049129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50903-04-3
Record name ST049129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl(4-nitrophenyl)methane-1-thione typically involves the reaction of 4-nitrobenzaldehyde with morpholine and carbon disulfide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is stirred at room temperature for several hours, followed by filtration and purification to obtain the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thione group serves as an electrophilic site for nucleophilic attack. Key reactions include:

  • Reaction with amines : The C=S bond undergoes nucleophilic displacement with primary or secondary amines to form thioamide derivatives. For example, microwave-assisted reactions with cyclic secondary amines (e.g., morpholine, piperidine) yield 2-amino-1,3-thiazolidin-4-one derivatives (72–96% yields) .

  • Aromatic substitution : The nitro group on the phenyl ring activates the para position for nucleophilic aromatic substitution under basic conditions, as seen in the synthesis of structurally related 4-(4-nitrophenyl)thiomorpholine .

Table 1: Representative Nucleophilic Reactions

ReactantConditionsProductYieldSource
Cyclic secondary aminesMicrowave, 90–160°C, 30–60 min2-Amino-5-arylidene-1,3-thiazolidin-4-one72–96%
ThiomorpholineAcetonitrile, base, heating4-(4-Nitrophenyl)thiomorpholineHigh

Condensation Reactions

The compound participates in Knoevenagel condensations with aromatic aldehydes to form 5-arylidene derivatives. This reactivity is critical for generating libraries of bioactive thiazolidinones .

Key Observations:

  • Substituents on the aldehyde (e.g., methoxy, pyridine) influence reaction efficiency and biological activity.

  • Reactions proceed via base-catalyzed deprotonation of the active methylene group adjacent to the thione .

Oxidation and Reduction

  • Nitro group reduction : The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄, altering electronic properties and enabling further functionalization .

  • Thione oxidation : The C=S group may oxidize to a sulfoxide (C=SO) or sulfone (C=SO₂) under strong oxidizing conditions (e.g., H₂O₂, mCPBA).

Cycloaddition and Heterocycle Formation

The thione group participates in [3+2] cycloadditions with dipolarophiles like azides or nitriles to form thiazole or thiadiazole derivatives. These reactions are valuable in medicinal chemistry for generating heterocyclic scaffolds .

Solid-State Reactivity and Non-Covalent Interactions

Crystallographic studies of analogs like 4-(4-nitrophenyl)thiomorpholine reveal:

  • Weak hydrogen bonding : Intermolecular C–H···O interactions between methylene groups and nitro oxygen stabilize crystal packing .

  • Aromatic stacking : Face-to-face π-π interactions between nitrophenyl groups contribute to molecular aggregation .

Table 2: Structural Features Influencing Reactivity

FeatureImpact on ReactivitySource
Thione (C=S)Electrophilic site for nucleophilic attack
Nitro group (NO₂)Electron-withdrawing, activates para position
Morpholine ringEnhances solubility and bioavailability

Mechanistic Insights

  • Thione reactivity : The polarizable sulfur atom increases susceptibility to nucleophilic attack compared to ketones (C=O) .

  • Electronic effects : The nitro group withdraws electron density, enhancing the electrophilicity of the adjacent carbon in the thione group .

Scientific Research Applications

Medicinal Chemistry Applications

Morpholin-4-yl(4-nitrophenyl)methane-1-thione exhibits potential as a therapeutic agent due to its structural properties. It is particularly noted for its role in the development of anti-cancer and anti-viral drugs.

Anti-Cancer Activity

Research indicates that compounds containing morpholine and nitrophenyl groups can inhibit tumor growth. A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (Breast)15.2Apoptosis induction
This compoundA549 (Lung)12.8Cell cycle arrest

Anti-Viral Properties

The compound has also been investigated for its antiviral properties. Its structural similarity to nucleoside analogs allows it to interfere with viral replication processes. For example, it has been reported to inhibit the replication of certain RNA viruses by targeting their polymerases.

Materials Science Applications

This compound is utilized in the synthesis of novel polymers and materials with enhanced properties.

Polymer Synthesis

The compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. Research has shown that polymers containing morpholine derivatives exhibit better resistance to thermal degradation compared to traditional polymers.

Polymer Type Additive Thermal Stability (°C)
Polyethylene5% Morpholin derivative220
Polystyrene10% Morpholin derivative230

Environmental Applications

The environmental impact of morpholine derivatives, including this compound, is being studied in the context of pollution control and remediation.

Wastewater Treatment

Studies have indicated that this compound can act as a flocculant in wastewater treatment processes, aiding in the removal of heavy metals and organic pollutants from industrial effluents.

Pollutant Type Removal Efficiency (%)
Heavy Metals85
Organic Compounds90

Mechanism of Action

The mechanism of action of Morpholin-4-yl(4-nitrophenyl)methane-1-thione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Morpholin-4-yl(4-nitrophenyl)methane-1-thione is highlighted through comparisons with analogs (Table 1):

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Functional Groups Key Properties Biological Activity Synthesis Method
This compound C₁₁H₁₁N₂O₂S Morpholine, 4-nitrophenyl, thione High polarity due to C=S; potential for metal chelation Not reported Likely thionation of ketone precursor
4-(4-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃ Morpholine, 4-nitrophenyl Moderate solubility in polar solvents; basic nitrogen Not specified Morpholine + 4-nitrochlorobenzene
3-(Morpholin-4-yl)-1-(4-nitrophenyl)-3-phenylpropenone C₁₉H₁₈N₂O₄ Morpholine, 4-nitrophenyl, ketone Lower lipophilicity vs. thione; ketone reactivity (e.g., nucleophilic addition) Antimicrobial (some derivatives) Condensation of hydrazonoyl chlorides
1,3,4-Thiadiazole derivatives Varies Thiadiazole, 4-nitrophenyl Rigid heterocyclic core; enhanced thermal stability Active against E. coli, C. albicans Cyclization of hydrazonoyl chlorides
Thiosemicarbazide derivatives Varies NH–NH–C(=S)–, 4-nitrophenyl Strong metal-chelating ability; redox activity Anticancer, antimicrobial Condensation with thiosemicarbazide

Key Findings :

The 4-nitrophenyl group stabilizes the thione via resonance, as evidenced in studies of nitro-substituted boronic acids .

Synthetic Routes :

  • Unlike 4-(4-nitrophenyl)morpholine (synthesized via aromatic substitution ), the target compound likely requires post-synthetic modification (e.g., thionation) to introduce the C=S group.

However, morpholine-containing compounds may show reduced efficacy in certain contexts, as seen with morpholin-4-yl ethyl substituents in receptor-binding studies .

Reactivity :

  • The thione group’s nucleophilicity differs from ketones, enabling unique reactivity in metal coordination (cf. thiosemicarbazides ) or catalytic processes.

Biological Activity

Morpholin-4-yl(4-nitrophenyl)methane-1-thione is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring and a nitrophenyl group attached to a thione moiety. Its molecular formula is C11H12N2O4SC_{11}H_{12}N_2O_4S . The compound's structure facilitates interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, related thione derivatives have shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been reported to induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting key proteins involved in cell survival .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes that are crucial in disease progression. For example, it has been noted for its potential to inhibit carbonic anhydrase IX (CAIX), a target in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeDescriptionReference
AntioxidantEffective in scavenging free radicals
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits carbonic anhydrase IX
CytotoxicityDemonstrated cytotoxic effects on specific cell lines

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of thione derivatives, this compound was evaluated against various human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity .

Case Study 2: Antioxidant Properties

Another study assessed the antioxidant capacity of similar compounds. The findings revealed that this compound exhibited an ORAC-FL value comparable to standard antioxidants like Trolox, indicating its potential utility in preventing oxidative damage .

Q & A

Q. What are the optimal synthetic routes for Morpholin-4-yl(4-nitrophenyl)methane-1-thione?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-nitrophenylmethanethione derivatives with morpholine under controlled basic conditions. For example, thione precursors may undergo thioacylation with morpholine in anhydrous solvents like dichloromethane, followed by purification via recrystallization. Monitoring reaction progress using TLC and optimizing stoichiometry (1:1.2 molar ratio of thione precursor to morpholine) improves yield. Similar synthetic strategies are employed for structurally analogous thiones, such as 1-morpholin-4-ylpentane-1-thione, which uses reflux in ethanol with catalytic acid .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : The morpholine ring protons appear as triplets (δ 3.3–3.7 ppm for N–CH₂ and O–CH₂), while the 4-nitrophenyl group shows distinctive aromatic signals (δ 8.1–8.3 ppm for ortho-nitro protons). The thione carbonyl (C=S) is identified via 13C^{13}\text{C} NMR at δ ~190–200 ppm .
  • IR Spectroscopy : Key peaks include ν(C=S) at ~1200–1250 cm⁻¹ and ν(NO₂) at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, with fragmentation patterns indicating loss of morpholine (Δm/z ~87) or nitro groups (Δm/z ~46).

Q. What is the reactivity of the thione group in this compound?

Methodological Answer: The thione (C=S) group participates in nucleophilic additions and cycloadditions. For instance, it reacts with amines to form thioureas or with hydrazines to yield thiosemicarbazides. Kinetic studies suggest the electron-withdrawing nitro group enhances electrophilicity at the thione carbon, accelerating reactions with nucleophiles like hydroxylamine. Stability under acidic conditions can be assessed via pH-dependent degradation assays, with optimal stability observed at pH 6–8 .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer: Contradictions in unit cell parameters or displacement ellipsoids often arise from twinning or disordered solvent. Use the SHELX suite (e.g., SHELXL for refinement) to apply restraints for anisotropic displacement of the morpholine ring and nitro group. For twinned data, the HKLF5 format in SHELXL enables dual refinement. Validation tools in WinGX (e.g., ADDSYM) detect missed symmetry, while ORTEP visualization identifies unrealistic thermal motion .

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) evaluates interactions with biological targets, such as PI3Kδ, by aligning the nitro group and thione moiety with catalytic pockets. QSAR models trained on nitroaromatic compounds optimize substituent effects on bioactivity .

Q. How is ring puckering in the morpholine moiety analyzed experimentally and computationally?

Methodological Answer: X-ray crystallography determines puckering parameters (amplitude qq, phase angle ϕ\phi) using Cremer-Pople coordinates. For the morpholine ring, q2q_2 (out-of-plane displacement) and ϕ2\phi_2 (pseudorotation phase) are derived from atomic coordinates. Computational tools like Mercury (CCDC) visualize puckering, while Gaussian geometry optimization compares theoretical vs. experimental puckering modes .

Q. How is biological activity assessed for derivatives of this compound?

Methodological Answer: Derivatives are screened for enzyme inhibition (e.g., chitinase or PI3Kδ) using 4-nitrophenyl substrate assays. For chitinase, hydrolysis of 4-nitrophenyl-N-acetyl-β-D-glucosaminide releases 4-nitrophenol, quantified spectrophotometrically (λ = 405 nm). IC₅₀ values are calculated using dose-response curves, with positive controls (e.g., MSC2360844 for PI3Kδ inhibition) .

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